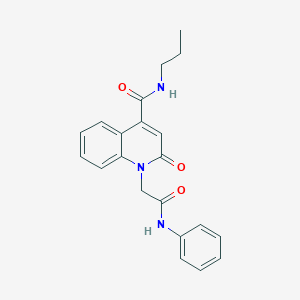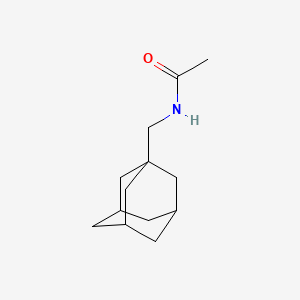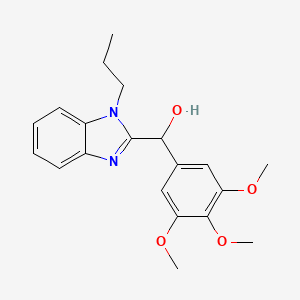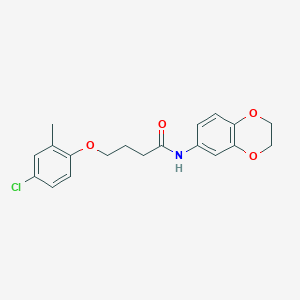
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione (DMDD) is a chemical compound that belongs to the class of coumarin derivatives. It has attracted the attention of researchers due to its potential as a therapeutic agent for several diseases.
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is not fully understood. However, it is believed that 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione exerts its effects through the modulation of various signaling pathways. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the Akt/mTOR pathway and activate the p38 MAPK pathway. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to activate the AMPK pathway. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the JNK pathway.
Biochemical and Physiological Effects:
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to have several biochemical and physiological effects. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to improve glucose metabolism, insulin sensitivity, and lipid metabolism. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the formation of amyloid-beta plaques and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one of the limitations is the lack of understanding of its mechanism of action. Another limitation is the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research of 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential therapeutic effects in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is a chemical compound that has potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its safety and efficacy in humans.
Métodos De Síntesis
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can be synthesized through several methods. One of the most common methods is the reaction of 4-hydroxycoumarin with phenylacetic acid in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 4-hydroxycoumarin with benzaldehyde in the presence of ammonium acetate and acetic acid.
Aplicaciones Científicas De Investigación
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to improve glucose metabolism and insulin sensitivity. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Propiedades
IUPAC Name |
2,3-dimethyl-7-phenyl-7,8-dihydro-6H-chromene-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10-11(2)20-15-9-13(12-6-4-3-5-7-12)8-14(18)16(15)17(10)19/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQXSGQRPONNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C(=O)CC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
![methyl (2,6-dichloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4986085.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![N~1~,N~1~-diethyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4986103.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![methyl 3-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986120.png)





![N,N'-bis(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl)ethanediamide](/img/structure/B4986167.png)
![1-(8-methoxy-2H-chromen-3-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4986178.png)
